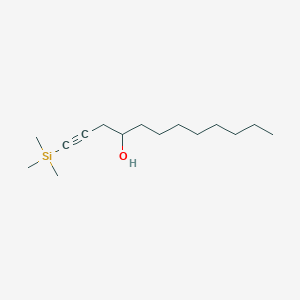

1-Dodecyn-4-ol, 1-(trimethylsilyl)-

Description

Significance of Alkyne and Hydroxyl Functionalities as Synthetic Handles

The alkyne functional group, with its carbon-carbon triple bond, is a linchpin in organic synthesis. The sp-hybridized carbons and the associated π-systems endow alkynes with unique reactivity. orgosolver.comsigmaaldrich.com Terminal alkynes, in particular, possess a weakly acidic proton that can be removed by a strong base to form a highly nucleophilic acetylide anion. nih.gov This anion is a potent C-nucleophile for forming new carbon-carbon bonds, a fundamental transformation in the construction of complex molecular skeletons. nih.gov Furthermore, the triple bond itself can undergo a wide array of addition reactions, including hydrogenation to form alkenes or alkanes, hydration to yield ketones, and halogenation. researchgate.netnih.gov It also participates in various cycloaddition reactions and transition-metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling. scispace.com

The hydroxyl group (-OH) is another cornerstone of synthetic organic chemistry. As a functional group, it can act as a nucleophile, a proton donor, or be converted into a good leaving group, facilitating substitution reactions. The oxygen atom can also direct the stereochemical outcome of reactions at nearby centers. youtube.com The ability to oxidize alcohols to aldehydes, ketones, or carboxylic acids, or to protect them as ethers or esters, further highlights their synthetic versatility. researchgate.net The presence of both an alkyne and a hydroxyl group in a propargylic arrangement (where the hydroxyl group is on a carbon adjacent to a carbon-carbon triple bond) creates a particularly valuable synthon, as the two groups can react independently or in concert to enable complex molecular transformations. researchgate.net

Role of Trimethylsilyl (B98337) Groups in Alkyne Chemistry and Functional Group Manipulation

The trimethylsilyl (TMS) group, -Si(CH3)3, plays a crucial and multifaceted role in modern organic synthesis, particularly in the chemistry of terminal alkynes. scispace.com Its primary and most common application is as a protecting group for the acidic proton of a terminal alkyne. scispace.comnumberanalytics.com By replacing the terminal hydrogen with a TMS group, the acetylide anion formation is prevented, allowing for reactions to be carried out on other parts of the molecule without interference from the alkyne terminus. scispace.com

The TMS group offers several advantages as a protecting group. It is readily introduced by treating the terminal alkyne with a silylating agent like trimethylsilyl chloride (TMSCl) in the presence of a base. orgosolver.com Importantly, the C-Si bond is stable under a wide range of reaction conditions, yet it can be selectively cleaved when desired. scispace.com Deprotection is typically achieved under mild conditions using fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF), or by treatment with potassium carbonate in methanol (B129727), regenerating the terminal alkyne for further functionalization. scispace.com This robust protect-react-deprotect strategy is a workhorse in multistep synthesis.

Beyond its role as a simple protecting group, the silyl (B83357) group can also influence the reactivity and selectivity of reactions at the alkyne. The steric bulk of the TMS group can direct the regioselectivity of additions to the triple bond. scispace.com Furthermore, the silicon-carbon bond itself can participate in certain cross-coupling reactions, offering an alternative to the more traditional Sonogashira coupling of terminal alkynes. scispace.com

Overview of 1-Dodecyn-4-ol (B14454035), 1-(trimethylsilyl)- as a Versatile Intermediate

1-Dodecyn-4-ol, 1-(trimethylsilyl)- is a bifunctional molecule that embodies the synthetic potential discussed in the preceding sections. It features a long C8 alkyl chain, a secondary hydroxyl group at the C-4 position, and a trimethylsilyl-protected terminal alkyne. This specific arrangement of functional groups makes it a highly versatile intermediate for the synthesis of more complex molecules.

The synthesis of this compound can be envisioned through the nucleophilic addition of the lithium acetylide of 1-(trimethylsilyl)acetylene to nonanal. A related transformation, the direct alkylation of (trimethylsilyl)acetylene, has been shown to produce 1-(trimethylsilyl)dodec-1-yne, which could then be functionalized at the allylic position to introduce the hydroxyl group. scispace.com

The synthetic utility of 1-Dodecyn-4-ol, 1-(trimethylsilyl)- stems from the orthogonal reactivity of its functional groups. The hydroxyl group can be oxidized, esterified, or used to direct further reactions. The silyl-protected alkyne is stable to many of these transformations. Subsequently, the TMS group can be removed to reveal the terminal alkyne, which can then be engaged in a variety of carbon-carbon bond-forming reactions, such as coupling or addition reactions. This allows for a stepwise and controlled elaboration of the molecular structure.

Research on related silylated propargylic alcohols has demonstrated their utility in a range of transformations. For instance, they can undergo platinum-catalyzed hydrosilylation to form vinyl silanes or gold-catalyzed cyclization reactions. acs.orgorgsyn.org They are also key substrates in regioselective additions across the triple bond. nih.gov These examples underscore the potential of the structural motif present in 1-Dodecyn-4-ol, 1-(trimethylsilyl)- to serve as a precursor to a diverse array of complex target molecules.

| Property | Value |

| Molecular Formula | C₁₅H₃₀OSi |

| Molecular Weight | 254.49 g/mol |

| IUPAC Name | 1-(Trimethylsilyl)dodec-1-yn-4-ol |

Note: Physicochemical and spectroscopic data for this specific compound are not widely available in the public domain, reflecting its status as a synthetic intermediate rather than a commercial product. The data presented are calculated.

Historical Context and Evolution of Research in Silylated Propargylic Systems

The use of organosilicon compounds in organic synthesis has a rich history, with their utility as protecting groups being recognized in the mid-20th century. The protection of alcohols as silyl ethers was an early and significant development. researchgate.net The application of silyl groups to protect terminal alkynes followed, driven by the need to perform selective reactions in the presence of this reactive functionality. acs.org

Initially, research in this area focused on the fundamental aspects of introducing and removing the silyl group, establishing the conditions for its stability and selective cleavage. scispace.com The development of mild and efficient silylation and desilylation protocols was a key enabler for the widespread adoption of this strategy in complex molecule synthesis. orgsyn.org

As the field matured, the focus expanded beyond the simple protective role of the silyl group. Researchers began to explore how the silyl group could influence the reactivity and selectivity of reactions at the alkyne and adjacent positions. This led to the discovery of silyl-directed reactions and the use of alkynylsilanes in novel synthetic methodologies. The study of propargylic systems containing a silyl group, like 1-Dodecyn-4-ol, 1-(trimethylsilyl)- , is a continuation of this evolution. Current research often focuses on developing new catalytic methods for the synthesis and transformation of these valuable intermediates, aiming for greater efficiency, selectivity, and atom economy. organic-chemistry.org The development of reactions such as silyl-migrative cyclizations and regioselective silylmetalations of propargylic alcohols highlights the ongoing innovation in this area. scispace.comnih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

168336-43-4 |

|---|---|

Molecular Formula |

C15H30OSi |

Molecular Weight |

254.48 g/mol |

IUPAC Name |

1-trimethylsilyldodec-1-yn-4-ol |

InChI |

InChI=1S/C15H30OSi/c1-5-6-7-8-9-10-12-15(16)13-11-14-17(2,3)4/h15-16H,5-10,12-13H2,1-4H3 |

InChI Key |

RKXQTKYLQXFAQB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC(CC#C[Si](C)(C)C)O |

Origin of Product |

United States |

Synthetic Methodologies for 1 Dodecyn 4 Ol, 1 Trimethylsilyl

Strategies for the Formation of Terminal Silyl (B83357) Alkynes

Terminal silyl alkynes, particularly trimethylsilyl (B98337) (TMS) protected alkynes, are crucial intermediates in organic synthesis. The TMS group serves as a protecting group for the acidic alkyne proton, preventing unwanted side reactions, and can influence the regioselectivity of subsequent transformations. nih.govthieme-connect.com

The Sonogashira reaction is a powerful cross-coupling method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides, employing a palladium catalyst and a copper co-catalyst. wikipedia.org While not a direct method for silylating a terminal alkyne, it is extensively used with silylated alkynes like trimethylsilylacetylene. In this context, the TMS group acts as a stable, easily handled surrogate for acetylene gas, preventing the formation of alkyne dimers through homocoupling. wikipedia.orggelest.com

A typical sequence might involve coupling trimethylsilylacetylene with a vinyl or aryl halide. The resulting silylated product can then be used in further synthetic steps. gelest.com A one-pot procedure allows for the initial Sonogashira coupling followed by in-situ desilylation and a second coupling with a different aryl halide to produce unsymmetrical diarylalkynes. organic-chemistry.orgacs.org This highlights the role of silylalkynes as versatile precursors in complex syntheses.

Table 1: Selected Sonogashira Coupling Conditions for TMS-Acetylene

| Catalyst System | Substrates | Base/Solvent | Key Feature | Reference |

|---|---|---|---|---|

| PdCl₂(PPh₃)₂ / CuI | Aryl/Vinyl Halides | Amine (e.g., Et₃N) | Standard conditions for C-C bond formation. wikipedia.org | wikipedia.org |

| Pd(OAc)₂ / Xphos | Aryl Halides | Cs₂CO₃ / Dioxane | Decarboxylative coupling with alkynyl carboxylic acids. | organic-chemistry.org |

A more direct and common method for preparing terminal silyl alkynes involves the deprotonation of a terminal alkyne followed by reaction with a silyl halide electrophile, such as chlorotrimethylsilane (TMSCl). nih.gov This acid-base reaction is typically performed using strong organometallic bases.

Lithium Acetylides : Organolithium reagents, such as n-butyllithium (n-BuLi), are widely used to deprotonate terminal alkynes at low temperatures. rug.nlthieme-connect.de The resulting lithium acetylide is a potent nucleophile that readily reacts with TMSCl to form the C-Si bond. thieme-connect.de This method is highly efficient and forms the basis for many syntheses involving silylated alkynes. rug.nl

Grignard Reagents : Alkyl or aryl magnesium halides (Grignard reagents) can also be used to deprotonate terminal alkynes. dtic.milwikipedia.orgsigmaaldrich.com For instance, ethylmagnesium bromide can be reacted with a terminal alkyne to form the corresponding alkynylmagnesium bromide, which is then quenched with TMSCl. orgsyn.org While Grignard reagents are generally less basic than organolithiums, they are effective for this transformation and can offer different reactivity profiles. dtic.milgelest.com

Recent advancements have also led to transition-metal-free catalytic methods for the C-H silylation of terminal alkynes, using reagents like potassium bis(trimethylsilyl)amide (KHMDS) as a catalyst. chemistryviews.org

Introduction of the Hydroxyl Group at the Propargylic Position

The core structure of 1-Dodecyn-4-ol (B14454035), 1-(trimethylsilyl)- is that of a propargylic alcohol. The most convergent approach to this structure is the addition of a trimethylsilylacetylide nucleophile to an eight-carbon aldehyde (octanal). nih.gov

Alkynylation is an addition reaction where a metal acetylide adds to a carbonyl group. wikipedia.org To synthesize 1-Dodecyn-4-ol, 1-(trimethylsilyl)-, lithium trimethylsilylacetylide (generated from trimethylsilylacetylene and n-BuLi) is reacted with octanal. The acetylide selectively attacks the electrophilic carbonyl carbon of the aldehyde, and subsequent acidic workup protonates the resulting alkoxide to yield the target secondary propargylic alcohol. This reaction is highly regioselective, ensuring the hydroxyl group is positioned at C-4 and the dodecyn chain is correctly formed.

The general transformation is as follows:

Deprotonation: (CH₃)₃SiC≡CH + n-BuLi → (CH₃)₃SiC≡CLi + BuH

Addition: (CH₃)₃SiC≡CLi + CH₃(CH₂)₆CHO → (CH₃)₃SiC≡CCH(OLi)(CH₂)₆CH₃

Workup: (CH₃)₃SiC≡CCH(OLi)(CH₂)₆CH₃ + H₃O⁺ → (CH₃)₃SiC≡CCH(OH)(CH₂)₆CH₃ + Li⁺

The addition of an acetylide to an aldehyde creates a new stereocenter at the carbinol carbon (C-4). nih.gov Without chiral control, a racemic mixture of (R)- and (S)-1-Dodecyn-4-ol, 1-(trimethylsilyl)- would be formed. However, significant research has focused on developing catalytic asymmetric methods to achieve high enantioselectivity in such additions. nih.govacs.org

These methods often employ a metal catalyst and a chiral ligand to create a chiral environment around the reactants, favoring the formation of one enantiomer over the other. nih.gov A prominent example is the Carreira synthesis, which uses zinc triflate (Zn(OTf)₂) in combination with a chiral amino alcohol, such as (+)-N-methylephedrine, to catalyze the addition of terminal alkynes to aldehydes with high yields and excellent enantiomeric excess (ee). thieme-connect.comacs.orgorganic-chemistry.org

Table 2: Examples of Catalytic Systems for Asymmetric Alkyne Addition to Aldehydes | Metal/Catalyst | Chiral Ligand | Alkyne Source | Key Feature | Reference | | :--- | :--- | :--- | :--- | :--- | | Zn(OTf)₂ | (+)-N-Methylephedrine | Terminal Alkyne | Practical, uses readily available materials, up to 99% ee. acs.orgorganic-chemistry.org | acs.orgorganic-chemistry.org | | In(III) / BINOL | Terminal Alkyne | Bifunctional catalyst activates both substrates. | organic-chemistry.org | | Ti(OiPr)₄ / BINOL | Alkynylzinc reagent | Broad aldehyde scope, high enantioselectivity. | organic-chemistry.org | | ProPhenol-Zn | Zinc Alkynylide | Dinuclear zinc complex acts as a bifunctional catalyst. nih.gov | nih.gov |

Chemo- and Regioselective Synthesis of 1-Dodecyn-4-ol, 1-(trimethylsilyl)- from Simpler Precursors

The synthesis of 1-Dodecyn-4-ol, 1-(trimethylsilyl)- is effectively achieved through a chemo- and regioselective approach involving the nucleophilic addition of a metalated silylalkyne to an appropriate epoxide. This method allows for the precise construction of the target molecule from readily available, simpler starting materials. The key transformation is the ring-opening of an epoxide by the lithium salt of trimethylsilylacetylene. This reaction is highly regioselective, with the nucleophilic attack occurring preferentially at the less sterically hindered carbon of the epoxide ring.

Preparation of the Nucleophile: Generation of the lithium acetylide of trimethylsilylacetylene.

Nucleophilic Ring-Opening: Reaction of the lithium acetylide with 1,2-epoxyoctane (also known as octene oxide).

This approach ensures the formation of the desired 1-Dodecyn-4-ol structure with the hydroxyl group at the C4 position and the trimethylsilyl group at the C1 position of the dodecyne chain.

A detailed breakdown of the reaction is presented below:

Step 1: Lithiation of Trimethylsilylacetylene Trimethylsilylacetylene is deprotonated using a strong base, typically an organolithium reagent such as n-butyllithium (n-BuLi), in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF). The reaction is performed at low temperatures, commonly -78 °C, to ensure stability of the resulting lithium acetylide and to prevent side reactions.

Step 2: Regioselective Epoxide Opening The pre-formed lithium trimethylsilylacetylide is then reacted in situ with 1,2-epoxyoctane. The acetylide anion acts as a potent nucleophile, attacking one of the carbon atoms of the epoxide ring. In this case, the attack occurs at the terminal, less substituted carbon (C2) of the epoxide. This regioselectivity is governed by steric factors, as the approach to the internal, more substituted carbon (C1) is more hindered. The reaction proceeds via an SN2 mechanism, leading to the inversion of stereochemistry at the attacked carbon center if it were chiral. The subsequent workup with a mild acid, such as an aqueous solution of ammonium chloride, protonates the resulting alkoxide to yield the final product, 1-Dodecyn-4-ol, 1-(trimethylsilyl)-.

The chemo- and regioselectivity of this synthetic route are high, leading to the desired product in good yield. The reaction is chemoselective as the acetylide preferentially attacks the epoxide in the presence of other functional groups that might be present, and it is regioselective due to the preferential attack at the less hindered carbon of the unsymmetrical epoxide.

The table below summarizes the key reagents, conditions, and outcomes of this synthetic methodology.

| Step | Reactants | Reagents & Conditions | Product | Yield |

| 1 | Trimethylsilylacetylene | 1. n-Butyllithium (n-BuLi) 2. Anhydrous Tetrahydrofuran (THF) 3. -78 °C | Lithium trimethylsilylacetylide | In situ |

| 2 | Lithium trimethylsilylacetylide, 1,2-Epoxyoctane | 1. Anhydrous Tetrahydrofuran (THF) 2. -78 °C to room temperature 3. Aqueous Ammonium Chloride (NH₄Cl) workup | 1-Dodecyn-4-ol, 1-(trimethylsilyl)- | Typically high |

Reaction Chemistry of 1 Dodecyn 4 Ol, 1 Trimethylsilyl

Transformations Involving the Trimethylsilyl (B98337) Alkyne Moiety

The trimethylsilyl group serves as a removable protecting group for the terminal alkyne, enabling a variety of reactions at this position.

Protiodesilylation Reactions and Conditions for Selective Removal of the Trimethylsilyl Group

Protiodesilylation is the process of removing the trimethylsilyl group to regenerate the terminal alkyne. This transformation can be achieved under mild conditions, which is crucial for maintaining the integrity of other functional groups within the molecule, such as the secondary alcohol. nih.gov

Common reagents for the protiodesilylation of trimethylsilylalkynes include potassium carbonate in methanol (B129727) or tetra-n-butylammonium fluoride (B91410) (TBAF) in tetrahydrofuran (B95107) (THF). nih.govgelest.com The choice of reagent can depend on the steric hindrance of the silyl (B83357) group. gelest.com The use of milder bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) can selectively remove the TMS group from terminal alkynes in the presence of more robust silyl ethers like TBDMS and TIPS. organic-chemistry.org

Furthermore, silver(I) nitrate (B79036) has been utilized for the catalytic protiodesilylation of 1-(trimethylsilyl)-1-alkynes. researchgate.netresearchgate.net This method is advantageous as it avoids the use of potassium cyanide. researchgate.netresearchgate.net However, it's important to note that this method can lead to the complete desilylation of molecules containing a primary alcohol protected as a tert-butyldimethylsilyl (TBDMS) ether. researchgate.netresearchgate.net Interestingly, a catalytic amount of aqueous nitric acid can also be used to furnish the corresponding alcohols in such cases. researchgate.net

The selective removal of a trimethylsilyl group in the presence of a triisopropylsilyl (TIPS) group can be accomplished using potassium carbonate in a THF/methanol mixture, highlighting the possibility of differential protection and deprotection strategies. nih.govgelest.com

| Reagent/Conditions | Selectivity | Reference |

| K₂CO₃/MeOH | General desilylation | nih.govgelest.com |

| TBAF/THF | Effective for more hindered silanes | nih.govgelest.com |

| DBU | Selective for TMS over TBDMS/TIPS ethers | organic-chemistry.org |

| AgNO₃ (catalytic) | Avoids KCN, may affect TBDMS ethers | researchgate.netresearchgate.net |

| aq. HNO₃ (catalytic) | Can deprotect TBDMS ethers | researchgate.net |

| K₂CO₃/THF/MeOH | Selective for TMS over TIPS | nih.govgelest.com |

Metal-Catalyzed Coupling Reactions (e.g., Pd-catalyzed, Cu-mediated)

The trimethylsilylalkyne functionality can participate in various metal-catalyzed coupling reactions, most notably the Sonogashira coupling. gelest.comlibretexts.org This reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. libretexts.orgorganic-chemistry.org While the TMS group generally acts as a protecting group in standard Sonogashira reactions, modified conditions can enable a "sila-Sonogashira" coupling where the C-Si bond is activated for reaction. gelest.com This provides a direct route to substituted alkynes without a separate deprotection step. gelest.com

Copper-mediated oxidative coupling reactions are also significant. acs.orglookchem.com These can include homocoupling to form symmetrical 1,3-diynes or cross-coupling with other terminal alkynes to produce unsymmetrical diynes. acs.org The reaction conditions often involve a copper salt, such as CuCl or CuI, and can be influenced by the solvent and atmosphere. acs.org For instance, polar solvents like DMF are thought to facilitate the transmetalation step. acs.org

Hydrosilylation and Hydroboration Reactions

Hydrosilylation of the internal alkyne in 1-Dodecyn-4-ol (B14454035), 1-(trimethylsilyl)- can lead to the formation of vinylsilanes. The regioselectivity and stereoselectivity of this reaction are highly dependent on the catalyst used. Ruthenium catalysts, for example, have been shown to catalyze the trans-addition of silanes to internal alkynes. nih.gov Cobalt complexes have also demonstrated high efficiency and selectivity in the hydrosilylation of various alkynes, including those with trimethylsilyl substituents. acs.org The reaction can be directed to produce β-(E)-silylalkenes, (E)-silylalkenes, or (Z)-α,α-disilylalkenes depending on the substrate and reaction conditions. acs.org

Hydroboration of silylalkynes is a valuable method for synthesizing vinylboronates, which are versatile intermediates in organic synthesis. chemistryviews.orgresearchgate.net The regioselectivity of hydroboration can be controlled to yield either α- or β-borylated products. iith.ac.in Ruthenium catalysts have been reported to facilitate a geminal hydroboration of silylalkynes, leading to the formation of silyl vinyl boronates. researchgate.net Platinum catalysts, such as PtCl₂, can also be used for the regioselective hydroboration of terminal alkynes, tolerating a wide range of functional groups. chemistryviews.org The stereochemistry of hydroboration is also a key consideration, with some methods providing syn-addition and others anti-addition products. iith.ac.in

Cycloaddition Reactions (e.g., [2+2] cycloadditions, 1,3-dipolar cycloadditions)

The alkyne moiety of 1-Dodecyn-4-ol, 1-(trimethylsilyl)- can participate in cycloaddition reactions to form various cyclic structures.

[2+2] Cycloadditions involving alkynes can lead to the formation of four-membered rings. slideshare.netlibretexts.org Silver-catalyzed [2+2] cycloadditions of siloxy alkynes with unsaturated carbonyl compounds have been shown to proceed with excellent regio- and diastereoselectivity. nih.gov These reactions are believed to occur via a stepwise mechanism involving silver-based activation of the alkyne. nih.gov

1,3-Dipolar Cycloadditions are powerful reactions for the synthesis of five-membered heterocyclic rings. wikipedia.orgyoutube.com The reaction involves a 1,3-dipole reacting with a dipolarophile, which in this case would be the silylalkyne. wikipedia.org A common example is the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne to form a triazole. wikipedia.orgyoutube.com The presence of the trimethylsilyl group can influence the regioselectivity of the cycloaddition. nih.gov

Transformations Involving the Propargylic Alcohol Moiety

The secondary alcohol group in 1-Dodecyn-4-ol, 1-(trimethylsilyl)- can undergo various transformations, with oxidation being a key reaction.

Oxidation Reactions and Selective Conversion to Carbonyls

The oxidation of the secondary propargylic alcohol in 1-Dodecyn-4-ol, 1-(trimethylsilyl)- leads to the corresponding α,β-acetylenic ketone (ynone). chemguide.co.uklibretexts.org The selective oxidation of propargylic alcohols is an important transformation in organic synthesis. nih.gov

Various oxidizing agents can be employed for this conversion. A solution of sodium or potassium dichromate(VI) acidified with dilute sulfuric acid is a common reagent for oxidizing secondary alcohols to ketones. chemguide.co.uklibretexts.org Electrochemical oxidation methods have also been developed for sensitive propargylic alcohols, offering a greener alternative. nih.gov Additionally, systems like TiCl₄/Et₃N have been shown to be effective for the selective oxidation of propargylic alcohols to α,β-acetylenic aldehydes and ketones. researchgate.net Gold-catalyzed oxidative rearrangement of propargyl alcohols can also lead to the formation of 1,3-diketones under mild conditions. nih.govacs.org

Esterification and Etherification Reactions for Derivatization

The secondary alcohol of 1-Dodecyn-4-ol, 1-(trimethylsilyl)- serves as a key handle for derivatization through esterification and etherification, enabling the introduction of a wide variety of functional groups and protecting groups.

Esterification: Standard esterification procedures can be readily applied. Reaction with a carboxylic acid under acidic catalysis (e.g., sulfuric acid), while feasible, can be complicated by the sensitivity of secondary alcohols to dehydration. google.com A more controlled approach involves the use of acyl chlorides or acid anhydrides in the presence of a non-nucleophilic base like pyridine (B92270). chemguide.co.uk For instance, reacting 1-Dodecyn-4-ol, 1-(trimethylsilyl)- with ethanoyl chloride would yield the corresponding acetate (B1210297) ester and hydrogen chloride, which is neutralized by the base. chemguide.co.uk

For delicate substrates or when mild conditions are paramount, the Mitsunobu reaction is a powerful alternative. wikipedia.orgorganic-chemistry.org This reaction utilizes triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD), to activate the alcohol. wikipedia.orgjk-sci.com Subsequent reaction with a carboxylic acid proceeds with a clean inversion of stereochemistry at the alcohol carbon, a crucial feature for controlling stereogenic centers. organic-chemistry.org

Etherification: The formation of ethers from 1-Dodecyn-4-ol, 1-(trimethylsilyl)- can be achieved through several methods. Direct dehydrative etherification with another alcohol can be catalyzed by Lewis acids like scandium or lanthanum triflates, which are known to promote the reaction for propargylic alcohols. nih.govjst.go.jp Copper-catalyzed systems have also proven effective for the propargylic etherification of propargylic alcohols with other alcohols. researchgate.netresearchgate.net Alternatively, the classical Williamson ether synthesis provides a reliable route. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Rearrangement Reactions

The propargylic nature of the alcohol in 1-Dodecyn-4-ol, 1-(trimethylsilyl)- makes it a suitable substrate for several powerful rearrangement reactions, which can dramatically alter the carbon skeleton and introduce new functionality.

Meyer-Schuster Rearrangement: This acid-catalyzed rearrangement converts propargyl alcohols into α,β-unsaturated carbonyl compounds. nih.gov In the case of 1-Dodecyn-4-ol, 1-(trimethylsilyl)-, which is a secondary propargyl alcohol with a terminal alkyne (masked by the TMS group), the reaction would be expected to yield an α,β-unsaturated aldehyde upon acidic treatment. jst.go.jp The mechanism involves protonation of the alcohol, a 1,3-shift of the protonated hydroxyl group, and subsequent tautomerization. jst.go.jp While strong acids are traditionally used, milder conditions with transition metal or Lewis acid catalysts can also be employed. jst.go.jp

Claisen Rearrangement Variants: The Claisen rearrangement, a acs.orgacs.org-sigmatropic rearrangement, is a potent tool for carbon-carbon bond formation. acs.org To utilize this reaction, the hydroxyl group of 1-Dodecyn-4-ol, 1-(trimethylsilyl)- must first be converted into an allyl ether. This ether, upon heating, will rearrange to form a γ,δ-unsaturated carbonyl compound. acs.org A more direct variant is the Johnson-Claisen rearrangement , where the propargylic alcohol is heated with an orthoester (e.g., triethyl orthoacetate) and a catalytic amount of acid to directly form a γ,δ-unsaturated ester. acs.org This one-step process is highly efficient for creating a new carbon-carbon bond and introducing an ester functionality.

Nucleophilic Substitutions and Derivatization for Further Functionalization

The hydroxyl group of an alcohol is a poor leaving group (hydroxide ion, HO⁻). masterorganicchemistry.com Therefore, for nucleophilic substitution reactions to occur at the C-4 position, the hydroxyl group must first be converted into a good leaving group. This derivatization is a key step for further functionalization.

A standard and highly effective method is the conversion of the alcohol to a sulfonate ester, such as a tosylate or mesylate. masterorganicchemistry.com Reaction of 1-Dodecyn-4-ol, 1-(trimethylsilyl)- with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine converts the -OH group into a tosylate (-OTs) or mesylate (-OMs) group, respectively. masterorganicchemistry.comucalgary.ca These sulfonate anions are excellent leaving groups due to the resonance stabilization of their negative charge. youtube.com

This transformation occurs with retention of configuration at the C-4 carbon because the C-O bond is not broken during the sulfonylation step. masterorganicchemistry.comlibretexts.org The resulting alkyl tosylate or mesylate is now an excellent electrophile and readily undergoes SN2 reactions with a wide range of nucleophiles (e.g., halides, cyanide, azide, alkoxides), leading to inversion of stereochemistry at the reaction center. libretexts.orgnih.gov This two-step sequence allows for the controlled introduction of new functional groups with predictable stereochemical outcomes. libretexts.org

Table 1: Derivatization of the Hydroxyl Group for Nucleophilic Substitution

| Reagent | Base | Derivative Formed | Leaving Group |

|---|---|---|---|

| p-Toluenesulfonyl chloride (TsCl) | Pyridine | Tosylate (-OTs) | Tosylate anion |

| Methanesulfonyl chloride (MsCl) | Pyridine | Mesylate (-OMs) | Mesylate anion |

| Thionyl chloride (SOCl₂) | Pyridine | Alkyl chloride (-Cl) | Chloride anion |

| Phosphorus tribromide (PBr₃) | - | Alkyl bromide (-Br) | Bromide anion |

Tandem and Cascade Reactions Utilizing Both Functional Groups

The presence of both an alkyne and an alcohol allows for the design of tandem or cascade reactions, where a single set of reagents or catalysts initiates a sequence of transformations leading to the rapid construction of complex cyclic architectures.

Intramolecular Cyclizations

Intramolecular reactions that engage both the alkyne and the alcohol (or a derivative) are particularly valuable for synthesizing heterocyclic compounds.

Intramolecular Hydroalkoxylation: The addition of the hydroxyl group across the alkyne bond can lead to the formation of cyclic ethers. This transformation, known as hydroalkoxylation, is often catalyzed by transition metals. Gold catalysts, in particular, are highly effective at activating the alkyne towards nucleophilic attack by the alcohol, leading to the formation of endocyclic or exocyclic enol ethers. jst.go.jpnih.gov For 1-Dodecyn-4-ol, 1-(trimethylsilyl)-, a 5-exo-dig cyclization would yield a substituted dihydrofuran ring. Lanthanide nih.govacs.org and iridium nih.gov complexes have also been shown to catalyze the intramolecular hydroalkoxylation of alkynyl alcohols.

Pauson-Khand Reaction: This powerful [2+2+1] cycloaddition reaction combines an alkyne, an alkene, and carbon monoxide to form a cyclopentenone. wikipedia.orgorganic-chemistry.org For an intramolecular version, 1-Dodecyn-4-ol, 1-(trimethylsilyl)- would first need to be functionalized with an alkene group, for example, by etherification with an allyl halide to form an enyne. Treatment of this enyne substrate with a cobalt-carbonyl complex, such as dicobalt octacarbonyl, would initiate the cyclization to produce a bicyclic cyclopentenone structure. rsc.orglibretexts.org

Sequential Functionalizations for Complex Molecular Architectures

The various reactions available to 1-Dodecyn-4-ol, 1-(trimethylsilyl)- can be combined in sequential operations to build complex molecular frameworks. Propargylic alcohols are recognized as valuable and versatile building blocks in organic synthesis precisely for this reason. mdpi.comresearchgate.netnih.govdoi.org

A representative synthetic sequence could involve:

Johnson-Claisen Rearrangement: Reaction of 1-Dodecyn-4-ol, 1-(trimethylsilyl)- with triethyl orthoacetate to generate a γ,δ-unsaturated ester. This step introduces a new C-C bond and two new functional groups (ester and alkene).

Intramolecular Cyclization: The product from the first step, now containing an alkene and the original silyl-alkyne, could be subjected to a transition-metal-catalyzed cyclization. For instance, a reaction could be designed to promote cyclization between the alkene and the alkyne, potentially leading to the formation of a complex bicyclic system.

This strategic, multi-step approach allows chemists to leverage the reactivity of each functional group in a controlled manner, transforming a relatively simple starting material into a molecule of significant architectural complexity.

Applications of 1 Dodecyn 4 Ol, 1 Trimethylsilyl in Advanced Organic Synthesis

As a Chiral Building Block in Asymmetric Synthesis

In asymmetric synthesis, the primary goal is the selective production of a single enantiomer of a chiral molecule. 1-Dodecyn-4-ol (B14454035), 1-(trimethylsilyl)-, when used in its enantiomerically pure form, serves as a quintessential chiral building block. The chirality of the entire molecule is dictated by the stereocenter at the C-4 position, where the hydroxyl group is located.

The utility of this compound in asymmetric synthesis stems from the distinct roles of its functional groups. The secondary alcohol can direct the stereochemical outcome of nearby reactions or act as a nucleophile. The trimethylsilyl (B98337) (TMS) group on the alkyne is a crucial protecting group. youtube.com It is sterically bulky and electronically distinct, which can influence the regioselectivity of certain reactions. nih.gov More importantly, it prevents the acidic terminal alkyne proton from interfering with strongly basic or nucleophilic reagents, such as Grignard reagents or organolithiums, which would otherwise be quenched. youtube.com This protection allows for chemical manipulations at other parts of the molecule. The TMS group can be easily and selectively removed under mild conditions, typically using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF), to reveal the terminal alkyne for subsequent transformations. youtube.comorganic-chemistry.org

This combination of a fixed chiral center and a masked, reactive alkyne allows for the stepwise and controlled introduction of new structural features, making it an ideal starting point for the synthesis of complex chiral molecules. nih.govresearchgate.net

| Structural Feature | Function in Asymmetric Synthesis |

| Chiral C-4 Alcohol | Imparts chirality, serves as a synthetic handle for etherification or oxidation, and can direct stereoselective reactions. |

| Trimethylsilyl (TMS) Group | Protects the terminal alkyne from acidic proton abstraction by bases and can direct the regioselectivity of certain addition reactions. nih.gov |

| Terminal Alkyne (post-deprotection) | Acts as a versatile handle for carbon-carbon bond formation through reactions like Sonogashira, Glaser, or Cadiot–Chodkiewicz couplings. |

| Long Alkyl Chain | Provides a lipophilic backbone, essential for synthesizing amphiphilic molecules or natural products with long carbon chains. |

Role in the Total Synthesis of Natural Products and Bioactive Compounds

The total synthesis of natural products and other bioactive compounds is a cornerstone of organic chemistry that drives the development of new synthetic methods and provides access to medicinally important substances. nih.gov A common strategy involves a convergent approach, where complex molecules are assembled from smaller, less complex fragments.

1-Dodecyn-4-ol, 1-(trimethylsilyl)- represents an ideal C12 fragment for such syntheses. It can be used to introduce a long, functionalized carbon chain with a defined stereocenter into a target molecule. For instance, in the synthesis of a complex polyketide or macrolide, the alkyne moiety (after deprotection) can be coupled to an aromatic or heterocyclic core using palladium-catalyzed cross-coupling reactions. Subsequently, the alcohol at C-4 can be oxidized to a ketone or used as a point of attachment for another molecular fragment. The use of silyl (B83357) groups as control elements is a powerful strategy in natural product synthesis, as demonstrated in the formal synthesis of Lamellarin R, which utilized a 2-silylpyrrole intermediate. nih.gov

The versatility of this building block allows it to be incorporated into a variety of complex structures, highlighting its importance in the strategic planning and execution of total synthesis projects. nih.gov

| Synthetic Step | Role of 1-Dodecyn-4-ol, 1-(trimethylsilyl)- | Potential Subsequent Transformations |

| Fragment Coupling | Serves as the C12 building block. The TMS-alkyne is deprotected and coupled to another fragment (e.g., an aryl halide). | The newly formed internal alkyne can be reduced to a cis- or trans-alkene or fully saturated alkane. |

| Chain Elongation | The alcohol is converted to a leaving group, allowing for nucleophilic substitution to extend the carbon chain. | The alkyne remains protected during this step and can be revealed later for further reactions. |

| Cyclization Precursor | Forms part of a linear precursor for macrocyclization, where the alkyne and another functional group at the opposite end of the molecule are joined. | Ring-closing metathesis (after alkyne modification) or intramolecular coupling reactions. |

Precursor for Advanced Materials and Functional Molecules (e.g., conjugated systems)

The unique reactivity of the alkyne functional group makes it highly valuable in materials science, particularly for the synthesis of polymers and other advanced materials. rawsource.com Alkyne-functionalized molecules can serve as monomers in polymerization reactions, such as thiol-yne "click" chemistry, to create cross-linked networks with tailored properties. nsf.govacs.org

1-Dodecyn-4-ol, 1-(trimethylsilyl)- is an excellent candidate for a functional monomer precursor. After the facile removal of the TMS group, the resulting terminal alkyne is available for polymerization. The presence of the hydroxyl group and the long C8 alkyl chain allows for precise tuning of the final material's properties:

The Alkyl Chain : Imparts flexibility, hydrophobicity, and solubility in nonpolar solvents to the resulting polymer.

The Hydroxyl Group : Can serve as a site for post-polymerization modification, improve adhesion, or alter the hydrophilic-lipophilic balance of the material. It can also participate in hydrogen bonding to influence the polymer's mechanical properties.

This ability to create functional polymers makes the compound a valuable precursor for materials used in coatings, biomedical devices, and soft elastomers. rawsource.comacs.org

| Feature | Role in Material Synthesis | Resulting Polymer Property |

| Terminal Alkyne | Polymerizable group (e.g., via thiol-yne or azide-alkyne cycloaddition). | Forms the cross-linked polymer backbone. |

| C8 Alkyl Chain | Lipophilic side chain. | Increases flexibility and solubility in organic media. |

| Hydroxyl Group | Functional handle. | Allows for post-synthesis modification, improves adhesion and wettability. |

Utility in the Development of New Synthetic Methodologies and Reagents

The development of novel chemical reactions and reagents is critical for advancing the capabilities of organic synthesis. This process requires robust and well-defined substrates to test the scope, selectivity, and efficiency of new transformations. Propargylic alcohols are recognized as highly valuable synthons for developing new reactions. researchgate.netrsc.org

1-Dodecyn-4-ol, 1-(trimethylsilyl)- is an ideal test substrate due to its bifunctional nature. It possesses two distinct and chemoselectively addressable functional groups: a secondary alcohol and a protected alkyne. This allows chemists to probe the selectivity of new reagents and catalysts. For example, one could test:

A new oxidation method to see if it selectively converts the alcohol to a ketone without affecting the TMS-alkyne.

A new coupling reaction to determine if it proceeds at the alkyne position while tolerating the free hydroxyl group. acs.org

A new catalytic system for C-silylation or other multicomponent reactions involving alkynes. nih.govacs.orgacs.org

By providing a clear and often predictable outcome, such substrates are instrumental in establishing the utility and limitations of new synthetic methods, thereby expanding the toolkit available to synthetic chemists.

Theoretical and Computational Investigations of 1 Dodecyn 4 Ol, 1 Trimethylsilyl

Quantum Mechanical Studies of Electronic Structure and Bonding

There are no published quantum mechanical studies that specifically detail the electronic structure or bonding characteristics of 1-Dodecyn-4-ol (B14454035), 1-(trimethylsilyl)-. Such an investigation would typically involve calculating molecular orbital energies, mapping electron density distributions, and analyzing the nature of the chemical bonds (e.g., the C≡C triple bond, the C-O and O-H bonds of the alcohol, and the Si-C bond of the trimethylsilyl (B98337) group).

Density Functional Theory (DFT) Calculations for Reactivity Predictions and Energetics

No specific Density Functional Theory (DFT) calculations for predicting the reactivity or energetics of 1-Dodecyn-4-ol, 1-(trimethylsilyl)- have been reported in the scientific literature. DFT studies on similar long-chain functionalized alkanes and alkynes have been performed to calculate properties like reaction enthalpies and to identify sites susceptible to nucleophilic or electrophilic attack, but this has not been applied to the target compound in any published work.

Computational Modeling of Reaction Mechanisms and Transition States

A search of the available literature yielded no results for computational modeling of reaction mechanisms or the analysis of transition states involving 1-Dodecyn-4-ol, 1-(trimethylsilyl)-. While this compound may be used in organic synthesis, for example in coupling reactions, the specific mechanisms and associated energy barriers have not been computationally elucidated in published research.

Conformational Analysis and Intermolecular Interactions through Molecular Dynamics Simulations

There is no available research detailing the conformational analysis or intermolecular interactions of 1-Dodecyn-4-ol, 1-(trimethylsilyl)- through molecular dynamics simulations. Such simulations would be valuable for understanding the molecule's flexibility, preferred shapes (conformers), and how it might interact with other molecules or solvent, but this work has not been published.

Advanced Spectroscopic and Mechanistic Characterization Methodologies in Research on 1 Dodecyn 4 Ol, 1 Trimethylsilyl

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Mechanistic Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation and stereochemical analysis of 1-Dodecyn-4-ol (B14454035), 1-(trimethylsilyl)-. ¹H, ¹³C, and ²⁹Si NMR spectra provide a complete picture of the molecule's connectivity.

¹H NMR: The proton NMR spectrum allows for the identification of all hydrogen environments. Key signals include a distinct singlet around 0.1-0.2 ppm for the nine equivalent protons of the trimethylsilyl (B98337) (TMS) group, a multiplet for the proton on the hydroxyl-bearing carbon (C-4), and signals corresponding to the long alkyl chain. The hydroxyl proton itself will appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

¹³C NMR: The carbon spectrum confirms the presence of the alkyne, with the two sp-hybridized carbons appearing in the 80-110 ppm range. The carbon bearing the TMS group is influenced by the α-silyl effect. nih.gov The spectrum will also show signals for the carbinol carbon (C-4), the carbons of the octyl chain, and the methyl carbons of the TMS group.

²⁹Si NMR: This technique is highly specific for confirming the silicon environment and provides a definitive signal for the trimethylsilyl group.

Stereochemical Elucidation: As 1-Dodecyn-4-ol is a chiral molecule (with a stereocenter at C-4), NMR techniques, particularly when using chiral shift reagents or after derivatization to form diastereomers, can be used to determine enantiomeric purity.

Mechanistic Studies: NMR is pivotal for elucidating reaction mechanisms. By monitoring a reaction in real-time within an NMR tube, researchers can track the disappearance of starting material signals and the appearance of product signals. uni-koeln.de This allows for the identification of transient intermediates, which may be observed as new sets of peaks that rise and fall over the course of the reaction. uni-koeln.de For instance, in reactions involving the silylated alkyne, NMR can confirm whether the TMS group remains intact or is cleaved, providing crucial information about the reaction pathway. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-Dodecyn-4-ol, 1-(trimethylsilyl)- This is an interactive table. Select a nucleus to see its predicted chemical shifts.

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| (CH₃)₃Si- | ~0.15 | Singlet |

| -CH(OH)- | ~4.3 | Triplet |

| -CH₂- (adjacent to carbinol) | ~1.5 | Multiplet |

| -(CH₂)₆- | ~1.3 | Multiplet (broad) |

| -CH₃ (terminal) | ~0.9 | Triplet |

| -OH | Variable | Broad Singlet |

| Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| (CH₃)₃Si- | ~0.0 |

| -C≡C-Si | ~85-95 |

| -C≡C-CH₂ | ~105-115 |

| -CH(OH)- | ~60-65 |

| -CH₂- (alkyl chain) | ~22-38 |

| -CH₃ (terminal) | ~14 |

Mass Spectrometry Techniques for Fragmentation Pathway Analysis and Reaction Monitoring (e.g., GC-MS, LC-MS)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of 1-Dodecyn-4-ol, 1-(trimethylsilyl)- and for deducing its structure through the analysis of fragmentation patterns. nih.gov Combined with chromatographic methods like Gas Chromatography (GC) or Liquid Chromatography (LC), it becomes a versatile tool for reaction monitoring. researchgate.neted.ac.uk

GC-MS Analysis: Due to its volatility, the trimethylsilyl derivative of 1-dodecyn-4-ol is well-suited for GC-MS analysis. This technique separates the compound from reaction mixtures before it enters the mass spectrometer, where it is ionized, typically by electron impact (EI). researchgate.net

Fragmentation Pathways: The fragmentation of TMS derivatives is well-documented. nih.govresearchgate.net For 1-Dodecyn-4-ol, 1-(trimethylsilyl)-, key fragmentation events under EI conditions would include:

Alpha-cleavage: A common pathway for alcohols, involving the cleavage of the C-C bond adjacent to the oxygen atom. libretexts.orglibretexts.org This would result in the loss of the octyl radical or the propynyl-TMS radical.

Loss of a methyl group: A characteristic fragmentation of TMS ethers is the loss of a methyl radical (•CH₃) from the silicon atom, leading to a prominent ion at [M-15]⁺.

McLafferty Rearrangement: This rearrangement is possible if the alkyl chain is long enough, involving the transfer of a gamma-hydrogen to the oxygen atom with subsequent cleavage of a beta-bond, resulting in the loss of a neutral alkene (e.g., 1-dodecene). libretexts.orgnist.gov

Cleavage of the Si-C bond: The bond between the silicon and the alkyne carbon can cleave, leading to fragments corresponding to the trimethylsilyl cation or the alkynol portion.

LC-MS for Reaction Monitoring: For less volatile derivatives or for monitoring reactions in solution without derivatization (e.g., after cleavage of the TMS group), LC-MS is the preferred method. It allows for the continuous monitoring of reactants, intermediates, and products, providing kinetic and mechanistic data. ed.ac.uk

Table 2: Expected Key Fragments in the Electron Ionization Mass Spectrum of 1-Dodecyn-4-ol, 1-(trimethylsilyl)-

| m/z Value | Identity of Fragment | Fragmentation Pathway |

|---|---|---|

| 267 | [M-15]⁺ | Loss of a methyl radical (•CH₃) from the TMS group |

| 155 | [C₉H₁₅OSi]⁺ | α-cleavage: Loss of the C₈H₁₇• radical |

| 73 | [(CH₃)₃Si]⁺ | Cleavage of the Si-C(sp) bond |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Interactions

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in 1-Dodecyn-4-ol, 1-(trimethylsilyl)- by probing their characteristic molecular vibrations.

Infrared (IR) Spectroscopy: IR spectroscopy excels at identifying polar bonds. For this compound, key absorptions include:

A strong, broad band in the region of 3600-3200 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group.

Strong C-H stretching bands just below 3000 cm⁻¹ for the sp³ hybridized carbons of the alkyl chain.

A characteristic Si-C stretching vibration for the TMS group, typically seen around 1250 cm⁻¹ and 840 cm⁻¹. nist.gov

The C≡C stretching vibration for an internal, silylated alkyne is expected to be weak or absent in the IR spectrum due to the low change in dipole moment during the vibration.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to the vibrations of non-polar, symmetric bonds, making it ideal for detecting the carbon-carbon triple bond. ed.ac.uk

The C≡C stretch of a silyl-substituted alkyne gives a strong and sharp signal in the Raman spectrum, typically in the range of 2150-2200 cm⁻¹. researchgate.net This peak is located in a "cell-silent" region of the spectrum where few other biological molecules have signals, making alkyne tags useful as probes in biological systems. nih.govescholarship.org

The position and intensity of the alkyne's Raman signal can be influenced by conjugation and its local electronic environment, providing further structural insights. nih.gov

Table 3: Key Vibrational Frequencies for 1-Dodecyn-4-ol, 1-(trimethylsilyl)-

| Functional Group | Technique | Characteristic Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (alcohol) | IR | 3600 - 3200 | Strong, Broad |

| C-H (sp³) | IR | 2960 - 2850 | Strong |

| C≡C (internal, silylated) | Raman | 2150 - 2200 | Strong, Sharp |

| C-O (alcohol) | IR | 1100 - 1000 | Strong |

X-ray Crystallography for Solid-State Structural Determination of Derivatives (if applicable to crystalline intermediates)

While 1-Dodecyn-4-ol, 1-(trimethylsilyl)- is likely a liquid or a low-melting solid at room temperature and thus not amenable to single-crystal X-ray diffraction, this technique is invaluable for the structural determination of its crystalline derivatives or products.

Should a reaction involving this compound yield a stable, crystalline solid, X-ray crystallography can provide an unambiguous determination of its three-dimensional structure. This includes precise bond lengths, bond angles, and absolute stereochemistry. For example, if the alkynol undergoes a cyclization or addition reaction to form a new chiral center, X-ray analysis of the crystalline product can definitively confirm the relative and absolute configuration of all stereocenters in the molecule. nih.govacs.org This technique is considered the gold standard for structural proof and is crucial for validating the stereochemical outcomes of asymmetric syntheses.

Kinetic Studies using Spectroscopic Monitoring for Reaction Rate and Mechanism Determination

Understanding the mechanism of a reaction involving 1-Dodecyn-4-ol, 1-(trimethylsilyl)- requires kinetic studies, which can be effectively performed using spectroscopic monitoring. researchgate.net By tracking the concentration of reactants, intermediates, and products over time, a rate law can be determined, providing insight into the reaction order and the species involved in the rate-determining step.

Methodology: A reaction is initiated, and spectra (e.g., NMR, IR, or UV-Vis) are recorded at regular intervals. uni-koeln.de The intensity of a characteristic signal for a specific species is proportional to its concentration.

Data Analysis: Plotting the concentration of the starting material versus time allows for the determination of the reaction's rate constant and its order with respect to that reactant. For example, a linear plot of ln[reactant] vs. time indicates a first-order process.

Table of Mentioned Compounds

| Compound Name |

|---|

| 1-Dodecyn-4-ol, 1-(trimethylsilyl)- |

| 1-dodecene |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-Dodecyn-4-ol, 1-(trimethylsilyl)- in laboratory settings?

- Methodological Answer : The synthesis typically involves silylation of the parent alcohol (dodecyn-4-ol) using trimethylsilyl chloride (TMSCl) in anhydrous conditions. A base such as triethylamine is used to scavenge HCl generated during the reaction. Reaction progress is monitored via thin-layer chromatography (TLC) or gas chromatography (GC), and purification is achieved via column chromatography using silica gel with non-polar solvents (e.g., hexane/ethyl acetate) .

Q. How should researchers characterize the structure and purity of 1-Dodecyn-4-ol, 1-(trimethylsilyl)-?

- Methodological Answer : Characterization requires a combination of spectroscopic techniques:

- NMR : H and C NMR confirm the presence of the trimethylsilyl group (δ ~0.1 ppm for Si(CH)) and the alkyne proton (δ ~1.9–2.1 ppm).

- IR : Peaks at ~2100 cm (C≡C stretch) and ~1250 cm (Si-C stretch) are diagnostic.

- GC-MS : Used to assess purity and molecular ion peaks (expected m/z: ~240–250). Cross-referencing with literature data is critical .

Q. What safety protocols are essential for handling 1-Dodecyn-4-ol, 1-(trimethylsilyl)- in the laboratory?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and flame-resistant lab coats.

- Storage : Keep in airtight containers under inert gas (argon/nitrogen) to prevent moisture absorption, which may hydrolyze the silyl group.

- Spill Management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the trimethylsilyl group affect the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The trimethylsilyl (TMS) group acts as a directing/protecting group in transition-metal-catalyzed reactions. For example, in Sonogashira couplings, the TMS-alkyne moiety can undergo desilylation in situ to generate terminal alkynes. Researchers should optimize conditions (e.g., Pd/Cu catalysts, amine bases) to balance reactivity and stability. Post-reaction, TMS groups are removed using tetrabutylammonium fluoride (TBAF) .

Q. What reaction mechanisms are involved in the catalytic transformations of 1-Dodecyn-4-ol, 1-(trimethylsilyl)-?

- Methodological Answer : The compound participates in 1,3-dipolar cycloadditions (e.g., with azides) due to the alkyne’s electron-deficient nature. Computational studies (DFT) suggest that the TMS group stabilizes transition states by inductive effects. Experimental validation involves isolating intermediates (e.g., triazoles) and analyzing regioselectivity via X-ray crystallography .

Q. How can researchers resolve contradictions in reported stability data for this compound?

- Methodological Answer : Discrepancies in thermal stability (e.g., decomposition temperatures) may arise from impurities or moisture content. To address this:

- Perform thermogravimetric analysis (TGA) under controlled atmospheres (N vs. air).

- Compare batch-to-batch purity using HPLC or GC.

- Replicate literature protocols with strict anhydrous conditions .

Q. What computational modeling approaches are suitable for predicting the compound’s behavior in novel reactions?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can predict:

- Reaction Pathways : Activation energies for silyl group cleavage or alkyne functionalization.

- Solvent Effects : Use polarizable continuum models (PCM) to simulate solvent interactions.

- Validate models with experimental kinetic data (e.g., Arrhenius plots) .

Q. How does the compound’s stereoelectronic profile influence its use in natural product synthesis?

- Methodological Answer : The TMS group’s steric bulk directs regioselectivity in multi-step syntheses. For example, in diterpene syntheses, the alkyne serves as a linchpin for cyclization. Researchers should map steric parameters (e.g., A-values) and electron density (NBO analysis) to predict outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.